1-(3,5-Dimethylphenyl)-4-hydroxybutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylphenyl)-4-hydroxybutan-1-one is an organic compound characterized by a phenyl ring substituted with two methyl groups at the 3 and 5 positions, and a hydroxybutanone chain
Preparation Methods
The synthesis of 1-(3,5-Dimethylphenyl)-4-hydroxybutan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylbenzaldehyde with a suitable ketone under basic conditions to form the desired product. The reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3,5-Dimethylphenyl)-4-hydroxybutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Condensation: The compound can participate in aldol condensation reactions, forming larger molecules with complex structures.
Scientific Research Applications
1-(3,5-Dimethylphenyl)-4-hydroxybutan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)-4-hydroxybutan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
1-(3,5-Dimethylphenyl)-4-hydroxybutan-1-one can be compared with other similar compounds such as:
1-(3,5-Dimethylphenyl)-2-hydroxybutan-1-one: Similar structure but with a different position of the hydroxy group.
1-(3,5-Dimethylphenyl)-4-hydroxybutan-2-one: Similar structure but with a different position of the ketone group.
3,5-Dimethylphenylacetic acid: Contains the same phenyl ring but with an acetic acid group instead of the hydroxybutanone chain.
Properties
CAS No. |
452308-54-2 |
---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)-4-hydroxybutan-1-one |
InChI |
InChI=1S/C12H16O2/c1-9-6-10(2)8-11(7-9)12(14)4-3-5-13/h6-8,13H,3-5H2,1-2H3 |
InChI Key |
IFKOBQGYBWHZBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.